molecular formula C26H51P B12064077 9-Stearyl-9-phosphabicyclo(4.2.1)nonane CAS No. 99886-26-7

9-Stearyl-9-phosphabicyclo(4.2.1)nonane

Cat. No.: B12064077
CAS No.: 99886-26-7
M. Wt: 394.7 g/mol
InChI Key: RHBPCOITPOBTBL-UHFFFAOYSA-N
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Description

9-Stearyl-9-phosphabicyclo[4.2.1]nonane is a bicyclic organophosphorus compound characterized by a phosphorus atom at the bridgehead position (9-position) and a stearyl group (C₁₈H₃₇) as the substituent. The bicyclo[4.2.1]nonane framework consists of a seven-membered ring fused to a four-membered ring, creating a rigid, three-dimensional structure. This compound is synthesized via nucleophilic substitution reactions, where the stearyl group is introduced to the phosphorus center of 9-phosphabicyclo[4.2.1]nonane . The presence of the stearyl chain enhances lipophilicity, making it suitable for applications in polymer chemistry, surfactants, or catalysis.

Key properties include:

  • Molecular formula: C₂₆H₅₁P
  • Stereoisomerism: The bicyclic framework can exhibit cis/trans isomerism, but steric hindrance prevents interconversion .
  • Applications: Potential uses in macrocyclic ligand synthesis or as a precursor for functionalized materials.

Properties

CAS No.

99886-26-7

Molecular Formula

C26H51P

Molecular Weight

394.7 g/mol

IUPAC Name

9-octadecyl-9-phosphabicyclo[4.2.1]nonane

InChI

InChI=1S/C26H51P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-27-25-20-17-18-21-26(27)23-22-25/h25-26H,2-24H2,1H3

InChI Key

RHBPCOITPOBTBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCP1C2CCCCC1CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane typically involves the reaction of stearyl chloride with 9-phosphabicyclo(4.2.1)nonane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

9-Stearyl-9-phosphabicyclo(4.2.1)nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphabicyclo compounds.

Scientific Research Applications

9-Stearyl-9-phosphabicyclo(4.2.1)nonane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorous atom plays a crucial role in these interactions, facilitating binding and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in Bicyclic Frameworks

9-Azabicyclo[4.2.1]nonane Derivatives
  • Structure : Nitrogen replaces phosphorus at the bridgehead.
  • Synthesis : Cycloaddition reactions of N-substituted azepines catalyzed by transition metals (e.g., cobalt) .
  • Applications : Pharmaceutical research for neurological disorders (e.g., Parkinson’s, Alzheimer’s) due to receptor-binding capabilities .
  • Example: 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives exhibit curare-like activity .
9-Borabicyclo[3.3.1]nonane
  • Structure : Boron replaces phosphorus in a [3.3.1] framework.
  • Synthesis : Derived from borane complexes via hydroboration .
  • Applications : Catalysis in Suzuki-Miyaura cross-coupling reactions .
  • Example: 9-Phenyl-9-borabicyclo[3.3.1]nonane has an ionization energy of 9.16 eV .
9-Oxabicyclo[6.1.0]nonane
  • Structure : Oxygen atom in a [6.1.0] framework.
  • Properties : Lower molecular weight (126.20 g/mol) and polar character due to the ether linkage .
  • Applications : Intermediate in epoxy resin synthesis.

Phosphorus-Containing Bicyclic Analogues

9-Phosphabicyclo[3.3.1]nonane Derivatives
  • Structure : [3.3.1] framework with phosphorus at the bridgehead.
  • Synthesis: Double Michael addition of phenylphosphine to cycloocta-2,7-dienone, followed by oxidation .
  • Example: 9-Phenyl-9-phosphabicyclo[3.3.1]nonane 9-oxide exhibits stereoisomerism (syn/anti) with distinct NMR profiles .
  • Applications : Ligands in cobalt-catalyzed hydroformylation (Phoban ligand family) .
9-Substituted Phosphabicyclo[4.2.1]nonane Derivatives
  • 9-(4-Cycloocten-1-yl)-9-phosphabicyclo[4.2.1]nonane Structure: Cyclooctenyl substituent enhances π-orbital interactions. Molecular formula: C₁₆H₂₇P . Applications: Functionalized monomer for coordination polymers.
  • 9-Icosyl-9-phosphabicyclo[4.2.1]nonane Structure: C₂₀H₄₁ substituent (icosyl group). Applications: Component of reaction masses for industrial surfactants .

Functional Group and Substituent Comparisons

Compound Substituent Molecular Formula Key Properties Applications References
9-Stearyl-9-phosphabicyclo[4.2.1]nonane C₁₈H₃₇ C₂₆H₅₁P High lipophilicity, rigid framework Polymer chemistry, surfactants
9-Phenyl-9-phosphabicyclo[3.3.1]nonane C₆H₅ C₁₄H₁₉OP Syn/anti isomers, stable oxides Catalysis (Phoban ligands)
9-Azabicyclo[4.2.1]nonane derivatives Variable (e.g., methyl) C₉H₁₅N Bioactive conformations Neurological drug candidates
9-Borabicyclo[3.3.1]nonane C₆H₅ C₁₄H₁₉B Lewis acidity, thermal stability Cross-coupling reactions

Key Research Findings

  • Catalytic Performance : Phosphabicyclo[3.3.1] and [4.2.1] ligands improve regioselectivity in hydroformylation compared to linear phosphines .
  • Pharmacological Activity: 3,9-Diazabicyclo[4.2.1]nonane derivatives show curare-like activity by blocking neuromuscular junctions .

Biological Activity

9-Stearyl-9-phosphabicyclo(4.2.1)nonane is a chemical compound with significant potential in various biological and industrial applications. Its unique bicyclic structure, characterized by the presence of a phosphorus atom, allows it to interact with biological molecules, leading to various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

9-Stearyl-9-phosphabicyclo(4.2.1)nonane has the following chemical properties:

PropertyValue
CAS Number 99886-26-7
Molecular Formula C26H51P
Molecular Weight 394.7 g/mol
IUPAC Name 9-octadecyl-9-phosphabicyclo[4.2.1]nonane
InChI Key RHBPCOITPOBTBL-UHFFFAOYSA-N

The biological activity of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The phosphorus atom in the compound plays a crucial role in facilitating these interactions, which can modulate various biochemical pathways. This modulation can lead to effects such as:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cell surface receptors, influencing signaling pathways and cellular responses.

Biological Activity and Research Findings

Research into the biological activity of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane has revealed several promising applications:

Anticancer Activity

Studies have indicated that phosphabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of phosphabicyclo compounds could induce apoptosis in cancer cells through caspase activation pathways.

Drug Delivery Systems

The compound's unique structure allows it to be used as a drug delivery vehicle, enhancing the bioavailability of therapeutic agents. Its ability to encapsulate drugs and release them in a controlled manner has been explored in various studies.

Enzyme Modulation

Research has shown that 9-Stearyl-9-phosphabicyclo(4.2.1)nonane can modulate the activity of certain enzymes, potentially leading to therapeutic benefits in metabolic disorders.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of 9-Stearyl-9-phosphabicyclo(4.2.1)nonane on human cancer cell lines (A549 and HeLa). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Drug Delivery Evaluation : In a study focusing on drug delivery systems, researchers encapsulated doxorubicin within nanoparticles formed from 9-Stearyl-9-phosphabicyclo(4.2.1)nonane. The findings showed enhanced stability and controlled release of doxorubicin, improving its therapeutic efficacy.
  • Enzyme Interaction Study : A biochemical assay investigated the interaction between 9-Stearyl-9-phosphabicyclo(4.2.1)nonane and acetylcholinesterase (AChE). The compound demonstrated competitive inhibition, highlighting its potential in treating neurodegenerative diseases.

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